N-[(1H-pyrazol-4-yl)methyl]acetamide

P2X7 receptor Inflammation Neuropathic pain

Challenge: Weak or non-selective pyrazole fragments lead to ambiguous target validation and failed optimization campaigns. Solution: N-[(1H-pyrazol-4-yl)methyl]acetamide provides validated, dual-pharmacology control data: • 22 nM RORγ inverse agonism (cell-based reporter assay) - ideal for Th17/IL-17 studies • 4.96 µM P2X7 antagonism - weak but sufficient for target deconvolution without cytotoxicity • Rule-of-three compliant fragment (MW 139.16) with PHIP co-crystal structure (PDB 5RJY, 1.25Å) Supplied at >95% purity (HPLC) as a white solid. Ready for fragment screening, SAR campaigns, or mechanism-of-action studies.

Molecular Formula C6H9N3O
Molecular Weight 139.16
CAS No. 1184541-34-1
Cat. No. B3376322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-pyrazol-4-yl)methyl]acetamide
CAS1184541-34-1
Molecular FormulaC6H9N3O
Molecular Weight139.16
Structural Identifiers
SMILESCC(=O)NCC1=CNN=C1
InChIInChI=1S/C6H9N3O/c1-5(10)7-2-6-3-8-9-4-6/h3-4H,2H2,1H3,(H,7,10)(H,8,9)
InChIKeyVFAFDDVJGKOBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1H-pyrazol-4-yl)methyl]acetamide Overview


N-[(1H-pyrazol-4-yl)methyl]acetamide (CAS 1184541-34-1, molecular formula C6H9N3O, molecular weight 139.16) is a pyrazole derivative classified as a small-molecule fragment. It has been structurally characterized in complex with the PH-interacting protein (PHIP) via X-ray crystallography at 1.25 Å resolution (PDB 5RJY), confirming its suitability for fragment-based drug discovery [1]. The compound is a white solid at room temperature with good solubility in common organic solvents, making it amenable to biochemical and biophysical assays .

Fragment-based screening workflows with biophysical assay compatibility
Structure-guided optimization supported by co-crystal structural data
Dual P2X7/RORγ target-engagement profiling in early-stage research

Why N-[(1H-pyrazol-4-yl)methyl]acetamide Is Not Easily Substituted


Despite sharing a common pyrazole scaffold with many research compounds, N-[(1H-pyrazol-4-yl)methyl]acetamide exhibits a unique combination of target engagement profiles and structural features that preclude simple substitution. Its activity as a P2X7 receptor antagonist (IC50 4.96 µM) is weak compared to optimized leads like compound 32, yet this modest potency is valuable for validating target engagement in early-stage research without cytotoxic confounds [1]. Critically, the compound also demonstrates nanomolar inverse agonism at the nuclear receptor RORγ (IC50 22 nM), a distinct pharmacological activity not observed in most P2X7-focused pyrazole acetamides [2]. Furthermore, its validated fragment binding to PHIP via X-ray crystallography provides a unique starting point for structure-guided optimization that other pyrazole fragments cannot match [3]. Generic substitution would compromise assay specificity, lead optimization trajectories, and target validation outcomes.

Target profile
P2X7-selective pyrazole acetamides may lack the RORγ inverse agonism that enables dual-pathway research models
Structural data
Generic pyrazole fragments without a co-crystal structure may limit structure-guided optimization trajectories
Fragment status
Lead-like pyrazoles (>400 Da) differ in fragment-library compatibility and may not suit early fragment screens

Differentiation Evidence for N-[(1H-pyrazol-4-yl)methyl]acetamide


P2X7 Antagonism: Fragment vs. Lead Potency

N-[(1H-pyrazol-4-yl)methyl]acetamide inhibits P2X7 receptor-mediated ethidium bromide uptake in human THP-1 cells with an IC50 of 4.96 µM (4960 nM) [1]. This potency is approximately 25-fold weaker than the optimized lead compound 32 from the same chemical series, which has a reported IC50 of ~200 nM in a rat P2X7 ethidium bromide accumulation assay [2]. The compound's modest activity confirms it as a fragment-sized starting point suitable for structure-based lead optimization.

P2X7 activity
Head-to-head
IC50 4960 nM vs compound 32 ~200 nM
Supports fragment-hit characterization in P2X7 screens
~25-fold less potent; defines fragment-stage context
P2X7 receptor Inflammation Neuropathic pain

RORγ Inverse Agonism Selectivity

In a dual luciferase reporter assay using HEK293T cells transfected with human GAL4-fused RORγ LBD, N-[(1H-pyrazol-4-yl)methyl]acetamide acts as an inverse agonist with an IC50 of 22 nM [1]. This contrasts sharply with its micromolar P2X7 activity and represents a distinct pharmacological profile. By comparison, the P2X7-optimized compound 32 shows no reported RORγ activity [2].

RORγ selectivity
Class-level
>225-fold selectivity for RORγ over P2X7
Supports selectivity profiling for dual-pathway research
Class-level baseline; comparator RORγ activity not reported
RORgamma Autoimmune disease Nuclear receptor

PHIP Binding Validation by X-ray Crystallography

N-[(1H-pyrazol-4-yl)methyl]acetamide was successfully co-crystallized with the PH-interacting protein (PHIP) and its structure solved at 1.25 Å resolution (PDB ID 5RJY) [1]. This provides direct experimental evidence of binding mode and geometry, enabling structure-guided optimization. Many related pyrazole fragments lack such high-resolution structural validation. For instance, the P2X7-focused lead compound 32 was not co-crystallized with its target at the time of publication [2].

Structural validation
Head-to-head
Co-crystal with PHIP at 1.25 Å (PDB 5RJY)
Enables structure-guided fragment optimization
Comparator compound 32 lacks equivalent structural data
Fragment-based drug discovery X-ray crystallography PHIP protein

Fragment Library Compatibility Profile

With a molecular weight of 139.16 Da, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 2, N-[(1H-pyrazol-4-yl)methyl]acetamide complies with the "Rule of Three" guidelines for fragment libraries [1]. In contrast, optimized P2X7 antagonist compound 32 has a molecular weight >400 Da and violates fragment criteria [2]. The compound's small size and favorable physicochemical profile ensure high solubility and efficient binding-site detection in fragment screens.

Fragment compliance
Class-level
MW 139.16 Da; HBD 2, HBA 2
Supports fragment library screening workflows
Rule-of-Three compliant; comparator >400 Da
Fragment library Physicochemical properties Rule of Three

Applications of N-[(1H-pyrazol-4-yl)methyl]acetamide


Dual P2X7/RORγ Modulator Lead Discovery

The compound's 22 nM RORγ inverse agonism combined with its weak P2X7 antagonism (4.96 µM) makes it an ideal starting point for fragment merging or optimization campaigns aimed at developing dual-target therapeutics for autoimmune and inflammatory diseases. Its validated PHIP co-crystal structure [1] provides a template for rational design, while the modest P2X7 activity ensures minimal off-target cytotoxicity during early screening [2].

P2X7 Target Engagement in Inflammatory Models

Despite its weak potency, the compound serves as a valuable tool for validating P2X7 receptor engagement in cellular and in vivo models. The IC50 of 4.96 µM in human THP-1 cells [1] is sufficient for target deconvolution studies without confounding effects from more potent antagonists. This is particularly relevant for researchers investigating the role of P2X7 in neuropathic pain, rheumatoid arthritis, and inflammatory bowel disease.

RORγ Inverse Agonist Profiling in Autoimmune Research

With an IC50 of 22 nM against RORγ in a cell-based reporter assay [1], the compound is a potent inverse agonist suitable for studying Th17 cell differentiation and IL-17 production. Its distinct selectivity profile compared to P2X7-only pyrazole acetamides enables unique investigations into the crosstalk between purinergic signaling and nuclear receptor pathways in psoriasis, multiple sclerosis, and other autoimmune conditions.

Fragment Library Enrichment

As a rule-of-three compliant fragment (MW 139.16 Da) with high-resolution structural validation [1], the compound is an excellent candidate for inclusion in commercial and proprietary fragment libraries. Its availability from multiple vendors at >95% purity ensures reliable sourcing for high-throughput fragment screening campaigns, particularly those targeting the PHIP protein or related bromodomains [2].

Application
Selection Property
Validation Focus
Dual P2X7/RORγ modulator research
Fragment hit with dual-target engagement
Dual-pathway assay context
P2X7 target engagement studies
P2X7 fragment-level antagonism
Target deconvolution endpoint review
RORγ inverse agonism profiling
RORγ inverse agonist potency context
Th17 cell differentiation model response
Fragment library enrichment
Rule-of-Three compliance and structural validation
Fragment screen hit confirmation
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